

Pbrm1-BD2-IN-2 as a chemical probe for PBRM1 function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pbrm1-BD2-IN-2*

Cat. No.: *B12407501*

[Get Quote](#)

An In-depth Technical Guide to **Pbrm1-BD2-IN-2**: A Chemical Probe for PBRM1 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pbrm1-BD2-IN-2**, a selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1). This document details the function of PBRM1, the characteristics of **Pbrm1-BD2-IN-2**, and experimental protocols for its use in studying PBRM1 biology.

Introduction to PBRM1

Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, a component of the larger SWI/SNF complex.^{[1][2][3]} PBRM1 plays a crucial role in regulating gene expression by modifying chromatin structure, thereby controlling cellular processes such as proliferation, DNA damage repair, and cell cycle progression.^{[1][4][5]}

Structurally, PBRM1 is a large protein characterized by the presence of six tandem bromodomains (BD1-6), which are responsible for recognizing acetylated lysine residues on histone tails, particularly H3K14ac.^{[3][6]} The second and fourth bromodomains (BD2 and BD4) are especially critical for this interaction.^[6] In addition to its bromodomains, PBRM1 also contains two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-binding domain.^[6]

Mutations and loss of PBRM1 function are frequently observed in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is considered a tumor suppressor. [1][2][4] However, in other contexts, such as prostate cancer, PBRM1 can act as a tumor promoter.[6][7] This context-dependent function underscores the importance of selective chemical probes to dissect its complex roles in health and disease.

Pbrm1-BD2-IN-2: A Selective Chemical Probe

Pbrm1-BD2-IN-2 is a cell-active and selective inhibitor of the second bromodomain of PBRM1. [8][9][10] Its development provides a valuable tool for researchers to investigate the specific functions of the PBRM1-BD2 domain in cellular processes and disease models.

Biochemical and Cellular Activity

The inhibitory activity and binding affinity of **Pbrm1-BD2-IN-2** have been characterized using various biochemical and biophysical assays. The key quantitative data for **Pbrm1-BD2-IN-2** and a related compound, PBRM1-BD2-IN-5, are summarized in the tables below.

Table 1: In Vitro Binding Affinity (Kd) of PBRM1 Bromodomain Inhibitors

Compound	Target Bromodomain	Kd (μM)	Reference
Pbrm1-BD2-IN-2	PBRM1-BD2	9.3	[8]
PBRM1-BD5	10.1	[8]	
SMARCA2B	18.4	[8]	
SMARCA4	69	[8]	
PBRM1-BD2-IN-5	PBRM1-BD2	1.5	[11]
PBRM1-BD5	3.9	[11]	

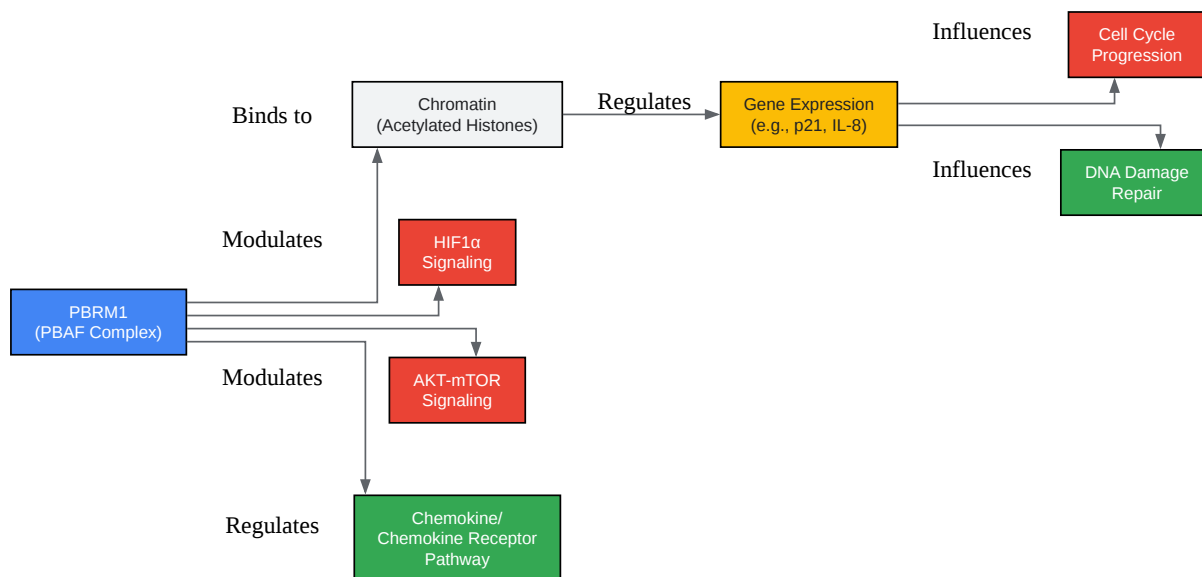
Table 2: In Vitro Inhibitory Potency (IC50) of PBRM1 Bromodomain Inhibitors

Compound	Target Bromodomain	IC50 (μM)	Reference
Pbrm1-BD2-IN-2	PBRM1-BD2	1.0	[8]
PBRM1-BD2-IN-5	PBRM1-BD2	0.26	[11]

Pbrm1-BD2-IN-2 has been shown to selectively inhibit the growth of a PBRM1-dependent prostate cancer cell line, demonstrating its utility in cellular contexts.[7][8]

PBRM1 Signaling Pathways

PBRM1 is implicated in several critical signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of PBRM1 inhibition with probes like **Pbrm1-BD2-IN-2**.



[Click to download full resolution via product page](#)

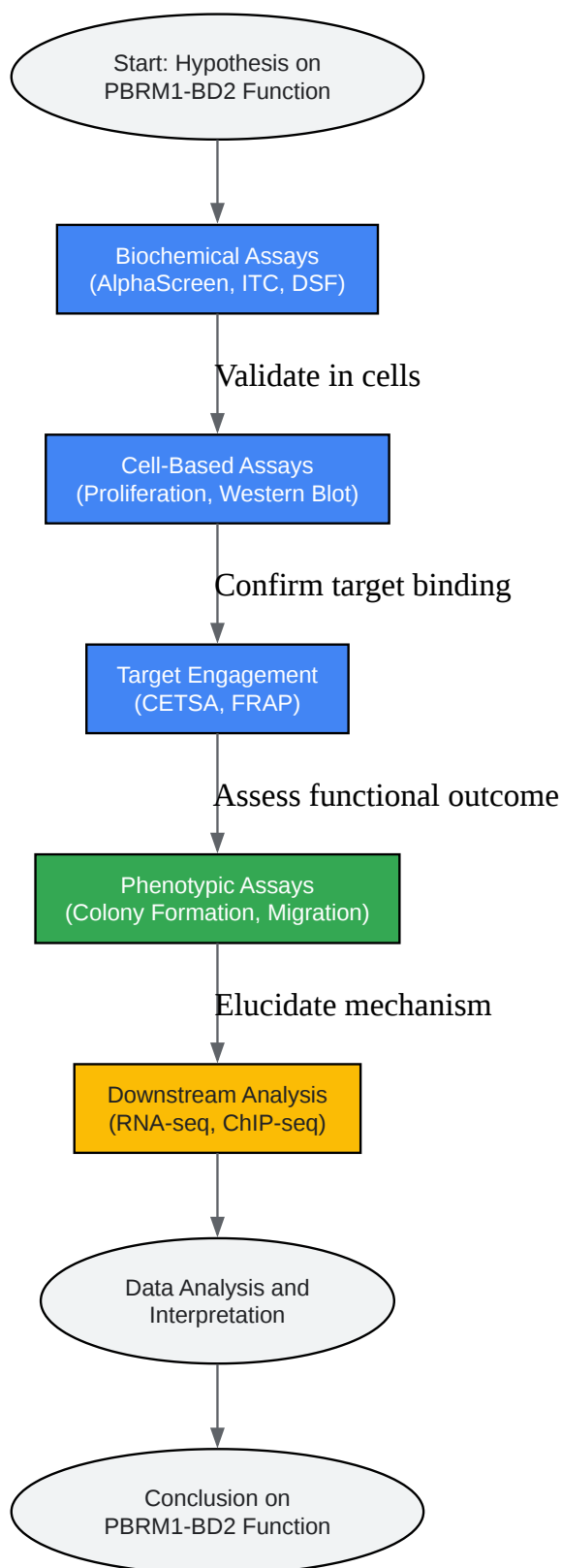
Caption: PBRM1's role in key cellular signaling pathways.

Loss of PBRM1 function has been shown to potentiate HIF1 α signaling and activate the pro-tumorigenic AKT-mTOR pathway.[4][12][13] Furthermore, PBRM1 is involved in regulating the chemokine/chemokine receptor interaction pathway.[14] PBRM1 achieves this by interacting with chromatin and a host of other proteins, including ARID2, SMARCC2, and BRD7, to modulate gene expression.[15]

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the effects of **Pbrm1-BD2-IN-2** on PBRM1 function.

Experimental Workflow for Characterizing Pbrm1-BD2-IN-2



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for using **Pbrm1-BD2-IN-2**.

Detailed Methodologies

This assay is used to quantify the inhibitory potency (IC₅₀) of compounds against the interaction between PBRM1-BD2 and an acetylated histone peptide.^[7]

Materials:

- His-tagged PBRM1-BD2 protein
- Biotinylated H3K14ac peptide
- Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)
- **Pbrm1-BD2-IN-2** or other test compounds
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
- 384-well white opaque microplates

Protocol:

- Prepare a serial dilution of **Pbrm1-BD2-IN-2** in DMSO, and then dilute in assay buffer to the desired final concentrations.
- In a 384-well plate, add the test compound dilutions.
- Add the His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide to each well.
- Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.
- Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the assay buffer, protected from light.
- Add the bead mixture to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate on an AlphaScreen-capable plate reader.

- The IC₅₀ values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ITC is used to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between **Pbrm1-BD2-IN-2** and the PBRM1-BD2 protein.^[7]

Materials:

- Purified PBRM1-BD2 protein
- **Pbrm1-BD2-IN-2**
- ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl), degassed
- ITC instrument

Protocol:

- Dialyze the PBRM1-BD2 protein against the ITC buffer.
- Dissolve **Pbrm1-BD2-IN-2** in the same ITC buffer.
- Load the protein solution into the sample cell of the ITC instrument.
- Load the **Pbrm1-BD2-IN-2** solution into the injection syringe.
- Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
- Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine the K_d , n , ΔH , and ΔS .

CETSA is used to verify the direct binding of **Pbrm1-BD2-IN-2** to PBRM1 in a cellular environment.

Materials:

- Cells expressing PBRM1
- **Pbrm1-BD2-IN-2**
- Lysis buffer with protease inhibitors
- PBS
- PCR tubes or plates
- Western blot reagents

Protocol:

- Treat cultured cells with **Pbrm1-BD2-IN-2** or vehicle control for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cells in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures for 3 minutes.
- Lyse the cells by freeze-thaw cycles.
- Separate the soluble and precipitated protein fractions by centrifugation.
- Collect the supernatant (soluble fraction) and analyze the levels of PBRM1 by Western blotting.
- A positive target engagement will result in a thermal stabilization of PBRM1 in the inhibitor-treated samples compared to the vehicle control, indicated by more soluble protein at higher temperatures.

This assay measures the effect of **Pbrm1-BD2-IN-2** on the proliferation of cancer cell lines.^[14]

Materials:

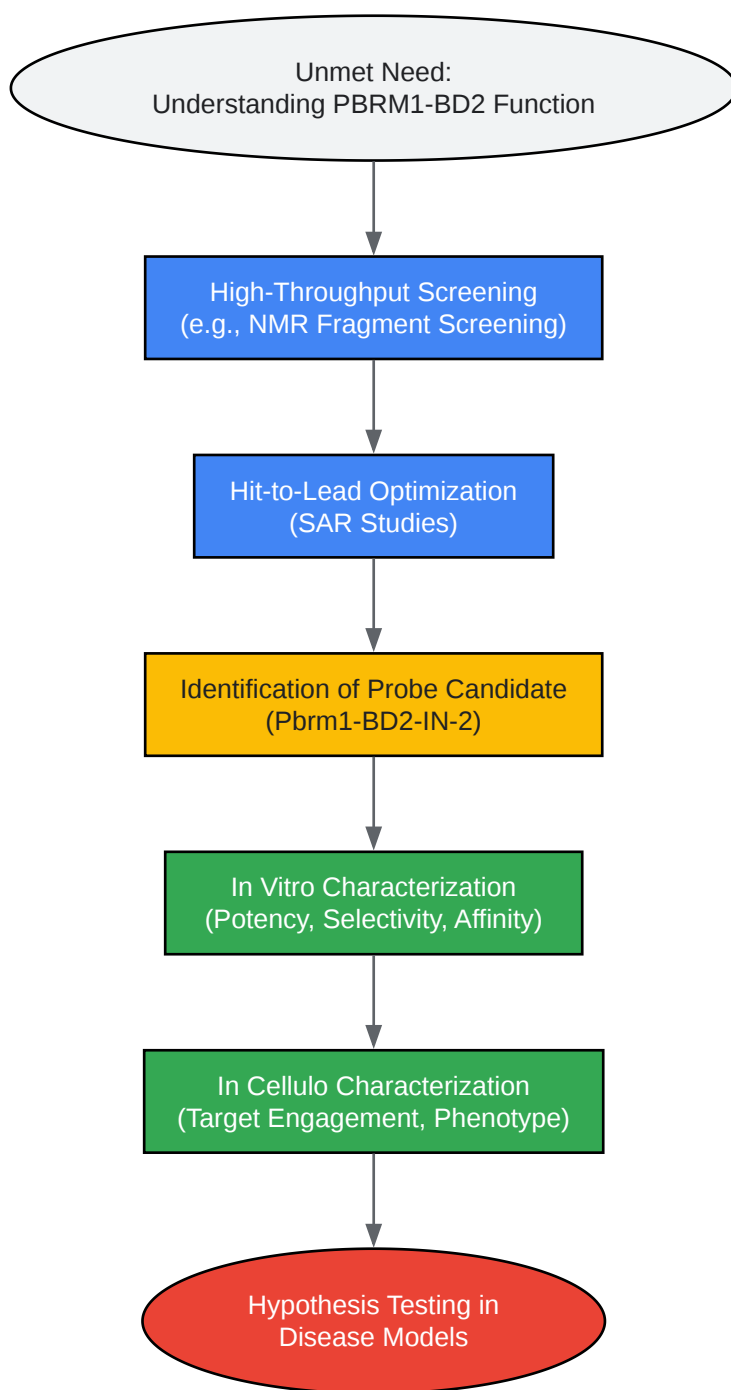
- Cancer cell lines (e.g., PBRM1-dependent and -independent lines)

- Complete cell culture medium
- **Pbrm1-BD2-IN-2**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or isopropanol with HCl)
- 96-well plates

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Pbrm1-BD2-IN-2** for the desired duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Logical Framework for Probe Development and Application



[Click to download full resolution via product page](#)

Caption: Logical flow from unmet need to a validated chemical probe.

The development of **Pbrm1-BD2-IN-2** follows a logical progression from identifying the need for a selective tool to its application in hypothesis-driven research. This process involves initial

screening, chemical optimization, and rigorous in vitro and in cellulo characterization to validate its use as a reliable chemical probe for studying PBRM1-BD2 function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. PBRM1 - Wikipedia [en.wikipedia.org]
- 5. Validate User [aacrjournals.org]
- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Context-dependent role for chromatin remodeling component PBRM1/BAF180 in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Pbrm1-BD2-IN-2 as a chemical probe for PBRM1 function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407501#pbrm1-bd2-in-2-as-a-chemical-probe-for-pbrm1-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com